molecular formula C17H21NO3S B2951200 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide CAS No. 1421483-68-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide

Cat. No.: B2951200
CAS No.: 1421483-68-2
M. Wt: 319.42
InChI Key: RXGVDYKYUAYQPQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is a complex organic compound that features a benzamide core substituted with a hydroxypropyl group containing a thiophene ring and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Coupling with Benzamide: The hydroxypropyl intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using lithium aluminium hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminium hydride (LiAlH4) in ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Studies: It can be used as a probe to study biochemical pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxy and isopropoxy groups could facilitate binding to biological targets, while the thiophene ring might enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide
  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is unique due to the presence of both the isopropoxy and thiophene groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-14-7-5-13(6-8-14)17(20)18-10-9-15(19)16-4-3-11-22-16/h3-8,11-12,15,19H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVDYKYUAYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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